molecular formula C11H14O5 B8622756 2-Furylmalonic acid diethyl ester

2-Furylmalonic acid diethyl ester

Cat. No.: B8622756
M. Wt: 226.23 g/mol
InChI Key: VAIRORLZRUVNMT-UHFFFAOYSA-N
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Description

2-Furylmalonic acid diethyl ester is a derivative of malonic acid where the central methylene carbon is substituted with a 2-furyl group (a five-membered aromatic ring containing one oxygen atom). Its structure comprises two ethyl ester groups and a 2-furyl substituent, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

diethyl 2-(furan-2-yl)propanedioate

InChI

InChI=1S/C11H14O5/c1-3-14-10(12)9(11(13)15-4-2)8-6-5-7-16-8/h5-7,9H,3-4H2,1-2H3

InChI Key

VAIRORLZRUVNMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CO1)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula : Likely $ \text{C}{11}\text{H}{14}\text{O}_5 $ (based on substitution patterns of similar esters).
  • Functional Groups : Two ethoxycarbonyl groups and a 2-furyl moiety.
  • Applications: Potential use in heterocyclic synthesis, pharmaceuticals, and catalysis due to the electron-rich furan ring, which can participate in cycloaddition reactions or serve as a directing group .

Structural Analogues and Their Properties

Below is a comparative analysis of 2-furylmalonic acid diethyl ester with other diethyl malonate derivatives, focusing on substituent effects, physical properties, and applications.

Table 1: Structural and Physical Properties
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Physical Properties
This compound 2-Furyl $ \text{C}{11}\text{H}{14}\text{O}_5 $ ~226.23* Likely liquid; moderate solubility in organic solvents
Diethyl benzylmalonate Benzyl $ \text{C}{14}\text{H}{18}\text{O}_4 $ 250.29 Liquid; immiscible with water
Diethyl 2-fluoromalonate Fluorine $ \text{C}7\text{H}{11}\text{FO}_4 $ 178.16 Liquid; used in fluorinated drug synthesis
Diethyl diallylmalonate Diallyl $ \text{C}{13}\text{H}{20}\text{O}_4 $ 240.29 Liquid; polymerizable via allyl groups
Diethyl phenylmalonate Phenyl $ \text{C}{13}\text{H}{16}\text{O}_4 $ 236.27 Liquid; mp 16°C; hydrophobic
Diethyl 2-butylmalonate Butyl $ \text{C}{11}\text{H}{20}\text{O}_4 $ 216.27 Liquid; used in agrochemical intermediates

*Estimated based on analogous structures.

(a) Electronic Effects of Substituents
  • 2-Furyl Group : The furan ring is electron-rich, enhancing reactivity in electrophilic substitutions and Diels-Alder reactions. This contrasts with electron-withdrawing groups like fluorine (Diethyl 2-fluoromalonate), which stabilize intermediates in nucleophilic aromatic substitutions .
  • Aromatic vs. Aliphatic Substituents : Phenyl and benzyl groups (Diethyl phenylmalonate , Diethyl benzylmalonate ) increase hydrophobicity and steric bulk, affecting solubility and reaction rates in cross-coupling reactions.
(b) Functionalization Pathways
  • Fluorinated Derivatives : Diethyl 2-fluoromalonate is a key precursor for fluorooxindoles and 2-fluoro-2-arylacetic acids via decarboxylation and reductive cyclization .
  • Allyl-Substituted Esters : Diethyl diallylmalonate undergoes radical polymerization or thiol-ene reactions due to its unsaturated allyl groups .
  • Amino-Protected Derivatives: Diethyl 2-phthalimidomalonate () is used in amino acid synthesis, where the phthalimido group acts as a protecting group.
(c) Hydrolysis and Stability
  • Hydrolysis rates vary significantly with substituents. For example, 2-(perfluorophenyl)malonic acid diethyl ester hydrolyzes faster than non-fluorinated analogues due to the electron-withdrawing effect of fluorine .

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